Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Fundamental Structural Parameters
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate possesses the molecular formula C₁₁H₂₀FNO₃ with a molecular weight of 233.28 grams per mole. The compound is characterized by a saturated six-membered piperidine ring bearing two substituents at the 4-position: a fluorine atom and a hydroxymethyl group. The nitrogen atom of the piperidine ring is protected with a tert-butyl carboxylate group, which significantly influences the compound's conformational behavior and chemical reactivity.
The structural architecture can be systematically described through its International Union of Pure and Applied Chemistry nomenclature as tert-butyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate. The compound's three-dimensional structure is defined by the InChI identifier: InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3, which provides a complete description of its connectivity and stereochemical features.
Stereochemical Considerations and Quaternary Carbon Center
The most distinctive structural feature of this compound is the presence of a quaternary carbon center at the 4-position of the piperidine ring. This carbon atom simultaneously bears a fluorine substituent and a hydroxymethyl group, creating a sterically congested environment that significantly influences the molecule's conformational preferences. The quaternary nature of this carbon center eliminates the possibility of stereoisomerism at this position, as both substituents are permanently fixed in their spatial arrangement.
The conformational behavior of fluorinated piperidines has been extensively studied, revealing that fluorine substituents exhibit distinct preferences for axial or equatorial orientations depending on the specific substitution pattern and environmental factors. Research has demonstrated that fluorinated piperidines often prefer conformations where fluorine atoms occupy axial positions, contrary to the typical preference for equatorial orientation observed with most other substituents.
Structural Impact of Tert-Butyl Carboxylate Protection
The tert-butyl carboxylate protecting group attached to the piperidine nitrogen significantly influences the overall molecular architecture. This bulky protecting group not only provides steric shielding to the nitrogen center but also affects the conformational dynamics of the entire piperidine ring system. The carboxylate functionality introduces additional hydrogen bonding capabilities through its carbonyl oxygen, potentially influencing intermolecular interactions in both solution and solid-state environments.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀FNO₃ | |
| Molecular Weight | 233.28 g/mol | |
| CAS Registry Number | 614730-97-1 | |
| Physical State | Oil | |
| Purity (Commercial) | 97% |
Properties
IUPAC Name |
tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOULIMVKCGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623843 | |
| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-97-1 | |
| Record name | 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate primarily targets 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) . MenA is an enzyme involved in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb).
Mode of Action
The compound interacts with MenA, inhibiting its function. This inhibition disrupts the synthesis of menaquinone, thereby affecting the electron transport chain of Mtb.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the menaquinone biosynthetic pathway . By inhibiting MenA, the compound disrupts the synthesis of menaquinone, a key component of the mycobacterial ETC. This disruption affects the generation of proton motive force, which is crucial for ATP production and other cellular functions.
Pharmacokinetics
The compound is a solid powder and is soluble in some organic solvents such as methanol and dimethyl ketone, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MenA and the subsequent disruption of the menaquinone biosynthetic pathway result in the impairment of the mycobacterial ETC. This impairment affects the generation of proton motive force, leading to a decrease in ATP production and other cellular functions. These molecular and cellular effects are essential for the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents may affect its bioavailability and distribution within the body. Additionally, the hypoxic conditions within infected granulomas can influence the compound’s efficacy against Mtb.
Biological Activity
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C12H18FNO3
- Molecular Weight : 229.28 g/mol
- CAS Number : 123855-51-6
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar piperidine structures often exhibit inhibition of specific enzymes and receptors, making them valuable in drug development.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may exhibit antimicrobial properties against certain pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in models of arthritis and sepsis .
- Analgesic Properties : Some studies have indicated that piperidine derivatives can provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in the context of chronic pain management.
Table 1: Summary of Biological Activities
Detailed Findings
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in a mouse model of acute pancreatitis. The expression levels of COX-2 and NOS-2 were notably decreased following treatment with the compound, indicating its potential as an anti-inflammatory agent .
- Analgesic Effects : In another research effort, the compound was evaluated for its analgesic properties using a formalin test in rodents. Results showed a marked decrease in pain behavior, suggesting effective pain relief mechanisms .
- Antimicrobial Efficacy : The compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating promising potential for development into an antimicrobial agent .
Scientific Research Applications
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmaceutical development and other fields.
Applications
- Pharmaceutical Development this compound may be used as an intermediate in the synthesis of novel drugs. Interaction studies involving 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate focus on its binding affinities with various biological targets. These studies aim to elucidate its potential therapeutic effects.
Related Compounds
Several compounds share structural similarities with 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains tert-butyl group | Stability and solubility in organic solvents |
| 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine | Boc protecting group | Enhanced reactivity due to protection |
| 1-Methylpiperidin-4-one | Ketone functional group | Different reactivity profile compared to hydroxymethyl derivatives |
These compounds highlight the versatility of piperidine derivatives while illustrating the unique characteristics of 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, particularly its specific functional groups that influence its chemical behavior and biological activity.
Comparison with Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Key Difference : Absence of the 4-fluoro substituent.
- This analog is frequently used in Mitsunobu reactions to introduce ether linkages, as seen in the synthesis of AMPK activators .
- Molecular Formula: C₁₁H₂₁NO₃.
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Key Difference : Hydroxymethyl replaced by azidomethyl.
- Impact : The azide group enables click chemistry for bioconjugation, making this compound valuable in proteolysis-targeting chimeras (PROTACs) and cancer therapeutics .
- Synthesis : Derived from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via mesylation and subsequent azide substitution .
Fluorinated Analogs with Varied Substituents
Tert-butyl 4-fluoro-4-(methoxycarbonyl)piperidine-1-carboxylate
- Key Difference : Hydroxymethyl replaced by methoxycarbonyl.
- Impact : The ester group enhances lipophilicity, improving membrane permeability in kinase inhibitors. This derivative is a precursor in RAS(ON) inhibitor development .
- Application: Used in coupling reactions with amino acid derivatives to generate carboxamide intermediates .
(3S,4R)-Tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
- Key Difference : Fluorine resides on an aromatic phenyl ring instead of the piperidine core.
- Impact : The fluorophenyl group enhances binding affinity to kinase active sites, as demonstrated in G protein-coupled receptor kinase 2 (GRK2) inhibitors .
- Stereochemistry : The (3S,4R) configuration is critical for chiral recognition in enzymatic targets .
Positional Isomers and Stereochemical Variants
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
(3R,4S)-Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Key Difference : Stereoisomer of the target compound.
- Impact : Enantiomeric purity is crucial for binding to chiral receptors, such as serotonin transporters .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Research Findings and Trends
Fluorine’s Role: The 4-fluoro substituent in the target compound significantly enhances metabolic stability compared to non-fluorinated analogs, as evidenced by its use in long-acting RAS inhibitors .
Hydroxymethyl Reactivity : This group’s versatility is highlighted in its conversion to azides, esters, and ethers, enabling diverse drug discovery applications .
Stereochemical Sensitivity : Enantiomers of fluorinated piperidines exhibit markedly different biological activities, underscoring the importance of asymmetric synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically follows a multi-step approach:
- Starting Material: The synthesis often begins with a piperidine derivative, such as 1-hydroxy-4-tert-butylpiperidine or N-Boc-piperidinemethanol.
- Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents like hydrofluoric acid esters or electrophilic fluorinating reagents (e.g., diethylaminosulfur trifluoride, DAST).
- Hydroxymethylation: The hydroxymethyl group is introduced at the 4-position either by direct substitution or via hydroxymethylation reactions using formaldehyde or paraformaldehyde.
- Protection: The nitrogen atom of the piperidine ring is protected by a tert-butyl carbamate (Boc) group using tert-butyl chloroformate under basic conditions to afford the tert-butyl ester.
This general route ensures selective functionalization while maintaining stereochemical integrity when required.
Specific Synthetic Routes and Conditions
Alternative Methods and Optimization
- Fluorination: Electrophilic fluorination agents such as Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) have been used to introduce fluorine selectively at the 4-position of the piperidine ring.
- Hydroxymethylation: Hydroxymethyl groups can be introduced by deprotection of silyl-protected intermediates or direct substitution reactions, often under mild conditions to avoid side reactions.
- Use of Sodium Hydride and Potassium tert-butoxide: In some protocols, sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO is used to activate hydroxyl groups for further substitution reactions, achieving yields around 60-62%.
Industrial and Scale-Up Considerations
Industrial synthesis optimizes these steps for large-scale production by:
- Employing continuous flow reactors to improve reaction control and safety, especially for fluorination steps involving hazardous reagents.
- Using automated synthesis platforms to enhance reproducibility and yield.
- Applying inert atmosphere conditions to prevent hydrolysis of sensitive intermediates such as tert-butyl esters.
- Stereochemical Control: The compound’s stereochemistry is controlled by using chiral auxiliaries or enantioselective catalysis during synthesis. Diastereomeric impurities are minimized by optimizing temperature and solvent polarity.
- Characterization Techniques: Confirmation of structure and purity is achieved by 1H and 13C NMR spectroscopy, chiral HPLC for enantiomeric excess, and X-ray crystallography for absolute configuration.
- Common Impurities: Hydrolysis of the tert-butyl ester and formation of diastereomers are common impurities, mitigated by anhydrous conditions and careful reaction monitoring.
The preparation of this compound involves a well-established synthetic sequence of fluorination, hydroxymethylation, and Boc protection of the piperidine ring nitrogen. The methods are supported by detailed reaction conditions and purification techniques that ensure high purity and stereochemical control. Industrial adaptations focus on scalability and safety, employing continuous flow and inert atmospheres. Characterization by advanced spectroscopic and chromatographic methods confirms the compound’s structure and purity, making it a reliable intermediate for pharmaceutical and synthetic chemistry applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the piperidine nitrogen, (2) fluorination at the 4-position via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor), and (3) hydroxymethyl group introduction through reduction of a ketone intermediate (e.g., using NaBH₄). Multi-step protocols for analogous piperidine derivatives suggest starting with tert-butyl piperidine-1-carboxylate and modifying substituents via regioselective reactions .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) may enhance separation. Recrystallization from ethanol or dichloromethane/hexane mixtures can further improve purity, as demonstrated in tert-butyl piperidine carboxylate derivatives .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and fluorinated piperidine ring. ¹⁹F NMR identifies fluorine environment (δ -180 to -220 ppm for C-F).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₂₁FNO₄: 262.15).
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis using SHELX programs is recommended .
Q. What safety protocols are essential during handling?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. Emergency eyewash stations and respiratory protection (e.g., N95 masks) are mandatory, as per safety guidelines for tert-butyl piperidine derivatives .
Advanced Research Questions
Q. How can stereochemical ambiguities in the fluorinated piperidine ring be resolved?
- Methodological Answer : Chiral HPLC with a Chiralpak® column (e.g., AD-H) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments identify spatial proximity of substituents. Computational modeling (DFT) predicts stable conformers, while X-ray crystallography provides definitive stereochemical proof .
Q. What experimental design principles apply to stability studies under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation studies:
- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC.
- Oxidative stress : Use 3% H₂O₂ to assess peroxide sensitivity.
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C for Boc derivatives) .
Q. How can mass spectrometry elucidate degradation pathways?
- Methodological Answer : High-resolution LC-MS/MS identifies degradation products. For example, loss of the Boc group (Δm/z -100) or hydroxymethyl oxidation to carboxylic acid (Δm/z +14) can be tracked. MS² fragmentation maps bond cleavage patterns, correlating with proposed degradation mechanisms .
Q. What computational methods predict reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. Molecular dynamics simulations model solvent interactions (e.g., DMSO/water mixtures). Frontier molecular orbital (FMO) analysis predicts susceptibility to nucleophilic attack at the fluorinated carbon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
